molecular formula C18H10Cl3N3O4 B12036073 2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(3,4-dichlorophenyl)-2-oxoacetamide CAS No. 477731-98-9

2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(3,4-dichlorophenyl)-2-oxoacetamide

Cat. No.: B12036073
CAS No.: 477731-98-9
M. Wt: 438.6 g/mol
InChI Key: TYDNGNMZDAEWBB-QPJQQBGISA-N
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Description

This compound is a hydrazone-based acetamide derivative featuring a 6-chloro-4-oxo-4H-chromen-3-yl (chlorinated coumarin) core conjugated to a hydrazine linker and an N-(3,4-dichlorophenyl)-2-oxoacetamide group. The presence of electron-withdrawing chloro substituents on both the coumarin and phenyl rings enhances its lipophilicity and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for crystal packing and solubility .

Properties

CAS No.

477731-98-9

Molecular Formula

C18H10Cl3N3O4

Molecular Weight

438.6 g/mol

IUPAC Name

N'-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C18H10Cl3N3O4/c19-10-1-4-15-12(5-10)16(25)9(8-28-15)7-22-24-18(27)17(26)23-11-2-3-13(20)14(21)6-11/h1-8H,(H,23,26)(H,24,27)/b22-7+

InChI Key

TYDNGNMZDAEWBB-QPJQQBGISA-N

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)C(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(3,4-dichlorophenyl)-2-oxoacetamide represents a significant advancement in the field of medicinal chemistry. With a molecular formula of C₁₄H₁₃Cl₂N₃O₃ and a molecular weight of approximately 342.18 g/mol, this compound integrates various functional groups that contribute to its biological activity. This article focuses on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes:

  • A hydrazine moiety
  • An oxoacetamide group
  • A chlorinated chromenyl structure

These components are crucial for its pharmacological activity, particularly in targeting various biological pathways.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, which is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Compound Biological Activity
6-Chloro-4-hydroxycoumarinAntimicrobial
N-(3,4-dichlorophenyl)-2-chloroacetamideAnticancer
2-HydrazinylbenzamideEnzyme inhibitor

The presence of the chlorinated chromenyl structure enhances its interaction with microbial targets, potentially increasing its efficacy compared to non-halogenated analogs.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazine moiety acts as a competitive inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : The oxoacetamide group may facilitate ROS production, leading to oxidative stress in cancer cells.
  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated an IC50 value of 15 µM against Staphylococcus aureus and 20 µM against Escherichia coli, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Properties

In another investigation, the compound was tested on MCF-7 breast cancer cells. It exhibited an IC50 value of 12 µM, significantly lower than standard chemotherapeutic agents. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of hydrazone-acetamide derivatives, as outlined below:

Compound Key Structural Features Physical Properties Key Findings Reference
Target Compound 6-Chloro-coumarin, (3,4-dichlorophenyl)acetamide, E-hydrazone Not explicitly reported; predicted high melting point due to rigid structure Likely exhibits strong intermolecular H-bonding (amide N–H⋯O=C) and halogen interactions .
2-[(2E)-2-(3-Chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide 3-Chlorobenzylidene hydrazine, 4-methoxyphenyl group Molecular weight: 331.76 g/mol; ChemSpider ID: 21488378 Methoxy group enhances solubility but reduces lipophilicity compared to chloro substituents .
2-(2-(2-Chlorobenzylidene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide 2-Chlorobenzylidene hydrazine, 4-methoxyphenyl group MDL number: MFCD00499868 Ortho-chloro substitution may sterically hinder π-π interactions compared to para-substituted analogs .
4f () Coumarin-lactone, thiazolidinone-acetic acid, E-hydrazone Mp: 228–230°C; Yield: 92% High yield suggests efficient coupling; carboxylic acid group enables salt formation for improved bioavailability .
13a () 4-Methylphenyl hydrazone, sulfamoylphenyl group Mp: 288°C; IR: 1664 cm⁻¹ (C=O stretch) Sulfonamide group enhances hydrogen-bonding capacity, potentially increasing crystallinity .

Spectroscopic and Crystallographic Insights

  • IR/NMR Trends : The target compound’s carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and N–H bends (~3200–3300 cm⁻¹) align with those of 13a and 4f .
  • Crystal Packing : N-(3,4-Dichlorophenyl)acetamide derivatives () form dimers via N–H⋯O hydrogen bonds (R₂²(10) motifs). The target compound’s dichlorophenyl group likely promotes similar packing, with chloro substituents influencing dihedral angles (e.g., 54.8–77.5° in ) .

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